molecular formula C19H18N2O3S B227432 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide

Cat. No. B227432
M. Wt: 354.4 g/mol
InChI Key: DXYCOEXPKAWYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMXAA, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been found to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been found to exhibit a range of biochemical and physiological effects. It has been found to stimulate the production of cytokines, such as TNF-alpha, which can lead to the destruction of cancer cells. DMXAA has also been found to induce the production of nitric oxide, which can contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages as a research tool. It exhibits potent anti-tumor activity, which makes it a promising candidate for further investigation. It also stimulates the immune system, which may contribute to its anti-tumor effects. However, DMXAA has some limitations as a research tool. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of more effective delivery methods for DMXAA, such as nanoparticles or liposomes. Another area of interest is the investigation of the potential use of DMXAA in combination with other anti-cancer drugs. Finally, further research is needed to fully understand the mechanism of action of DMXAA and to identify potential biomarkers for its anti-tumor effects.
Conclusion:
DMXAA is a promising compound for scientific research, particularly in the field of oncology. It exhibits potent anti-tumor activity and stimulates the immune system, which may contribute to its anti-tumor effects. While there are some limitations to its use as a research tool, there are several future directions for investigation that may lead to the development of more effective anti-cancer therapies.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 2-methyl-N-phenylbenzamide with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to yield DMXAA. This synthesis method has been well-established and is widely used in the production of DMXAA for scientific research purposes.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in scientific research, particularly in the field of oncology. It has been found to exhibit potent anti-tumor activity in a range of cancer cell lines, including lung, breast, colon, and prostate cancer. DMXAA has also been found to stimulate the immune system, which may contribute to its anti-tumor effects.

properties

Product Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide

InChI

InChI=1S/C19H18N2O3S/c1-14-7-5-6-10-16(14)18(23)20(15-8-3-2-4-9-15)11-12-21-17(22)13-25-19(21)24/h2-10H,11-13H2,1H3

InChI Key

DXYCOEXPKAWYAB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(CCN2C(=O)CSC2=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CCN2C(=O)CSC2=O)C3=CC=CC=C3

Origin of Product

United States

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